molecular formula C62H113N11O12 B1670592 Dihydrocyclosporin A CAS No. 59865-15-5

Dihydrocyclosporin A

Cat. No.: B1670592
CAS No.: 59865-15-5
M. Wt: 1204.6 g/mol
InChI Key: TYFOVYYNQGNDKH-CJOIJTDBSA-N
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Mechanism of Action

Target of Action

Dihydrocyclosporin A (DHCsA-d) is a derivative of Cyclosporine A (CsA), a well-known immunosuppressant . The primary target of DHCsA-d, similar to CsA, is the receptor cyclophilin-1 inside cells . Cyclophilin-1 is a protein that plays a crucial role in the immune response, particularly in T cell activation .

Mode of Action

The interaction of DHCsA-d with cyclophilin-1 forms a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, a protein phosphatase involved in T cell activation . By inhibiting calcineurin, DHCsA-d prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor that regulates the expression of cytokines like IL-2 and IL-4 .

Biochemical Pathways

The inhibition of calcineurin by the DHCsA-d-cyclophilin complex affects the calcineurin/NFAT pathway . This pathway is critical for T cell activation and the production of various cytokines. By blocking this pathway, DHCsA-d can suppress the immune response .

Pharmacokinetics

It’s known that the pharmacokinetics of csa, from which dhcsa-d is derived, are complex and variable . CsA is known to have a narrow therapeutic range and a large variability in its dose-concentration relationship

Result of Action

In vitro studies have shown that DHCsA-d can inhibit the proliferation of Leishmania donovani promastigotes and intracellular amastigotes . It was also found to be highly cytotoxic towards cells of the mouse macrophage cell line raw2647 . Moreover, DHCsA-d could increase IL-12, TNF-α and IFN-γ production and decrease the levels of IL-10, IL-4, NO and H2O2 in infected macrophages .

Biochemical Analysis

Biochemical Properties

Dihydrocyclosporin A has been found to interact with Leishmania donovani, a type of parasite . It inhibits the proliferation of L. donovani promastigotes and intracellular amastigotes . It is also known to show high cytotoxicity towards cells of the mouse macrophage cell line RAW264.7 .

Cellular Effects

In cellular processes, this compound has been observed to cause several alterations in the morphology and ultrastructure of L. donovani, especially in the mitochondria . It also influences cell function by modulating the production of various cytokines. For instance, it can increase IL-12, TNF-α, and IFN-γ production and decrease the levels of IL-10, IL-4, NO, and H2O2 in infected macrophages .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. It is known that it does not significantly change the levels of L. donovani cyclophilin A (LdCyPA) and cyclophilin A (CyPA) in RAW 264.7 cells .

Metabolic Pathways

It is known that cyclosporin A, the parent compound of this compound, is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocyclosporin A involves the hydrogenation of Cyclosporine A. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds in Cyclosporine A without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dihydrocyclosporin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Dihydrocyclosporin A: this compound is unique due to its reduced immunosuppressive activity, making it a valuable tool for studying the non-immunosuppressive effects of cyclosporines. Its selective activity against parasitic infections also sets it apart from other similar compounds .

Properties

CAS No.

59865-15-5

Molecular Formula

C62H113N11O12

Molecular Weight

1204.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1

InChI Key

TYFOVYYNQGNDKH-CJOIJTDBSA-N

Isomeric SMILES

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydrocyclosporin A;  Dihydrocyclosporin-A;  Dihydrocyclosporin A.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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